methyl 4-{[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino}benzoate
CAS No.: 637325-94-1
Cat. No.: VC7083624
Molecular Formula: C19H20FN3O2S
Molecular Weight: 373.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 637325-94-1 |
|---|---|
| Molecular Formula | C19H20FN3O2S |
| Molecular Weight | 373.45 |
| IUPAC Name | methyl 4-[[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino]benzoate |
| Standard InChI | InChI=1S/C19H20FN3O2S/c1-25-18(24)14-2-6-16(7-3-14)21-19(26)23-12-10-22(11-13-23)17-8-4-15(20)5-9-17/h2-9H,10-13H2,1H3,(H,21,26) |
| Standard InChI Key | WFHOOIBAIQCMNE-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)F |
Introduction
Piperazine Ring
The piperazine ring is a common motif in pharmaceuticals, often used as a scaffold for drug design due to its ability to participate in hydrogen bonding and its basicity, which can enhance bioavailability and interaction with biological targets .
Fluorophenyl Group
The fluorophenyl group is known for its stability and ability to enhance lipophilicity, which can improve the pharmacokinetic properties of drugs. Fluorine substitution can also modulate the electronic properties of aromatic rings, affecting their reactivity and interaction with biological molecules .
Carbothioyl Moiety
The carbothioyl group is less common than the carboxyl group but can provide similar functionalities with different reactivity profiles. It is used in various chemical transformations and may contribute to the compound's stability and biological activity.
Benzoate Ester
Benzoate esters are widely used in organic synthesis and drug design. They can serve as prodrugs, enhancing solubility and bioavailability, and can be hydrolyzed in vivo to release the active form of the drug.
Synthesis
The synthesis of methyl 4-{[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino}benzoate would likely involve multiple steps, including the formation of the piperazine ring, introduction of the fluorophenyl group, and incorporation of the carbothioyl and benzoate moieties. Common reagents and conditions might include nucleophilic substitutions, condensation reactions, and possibly metal-catalyzed cross-coupling reactions.
Potential Applications
Given its structural features, this compound could be explored for various biological activities, such as antitumor, anti-inflammatory, or neurological effects. The presence of a piperazine ring and fluorophenyl group suggests potential interactions with enzymes or receptors involved in these pathways.
Antitumor Activities
Compounds with similar structural elements, such as alkyl 4-(bis(4-fluorophenyl)methyl)piperazine-1-carbodithioate derivatives, have shown promising antitumor activities, inhibiting CDC25B and exhibiting cytotoxic effects against leukemia cells .
Medicinal Chemistry Applications
1-Bis(4-fluorophenyl)methyl piperazine is used as a building block in the synthesis of drugs like flunarizine and lomerizine, which are calcium channel blockers . This suggests that fluorinated piperazine derivatives can be effective in treating neurological disorders.
Data Table: Structural Elements and Related Compounds
| Compound | Structural Elements | Potential Applications |
|---|---|---|
| N-(4-fluorophenyl)-4-methyl-1-piperazinecarboxamide | Piperazine, Fluorophenyl | Medicinal Chemistry |
| 1-Bis(4-fluorophenyl)methyl piperazine | Piperazine, Fluorophenyl | Calcium Channel Blockers |
| Methyl 4-(4-fluorophenyl)piperazine-1-carboxylate | Piperazine, Fluorophenyl | Skin Irritation, Acute Toxicity |
| Alkyl 4-(bis(4-fluorophenyl)methyl)piperazine-1-carbodithioate derivatives | Piperazine, Fluorophenyl | Antitumor Activities |
This table highlights compounds with similar structural motifs and their potential applications, providing context for the potential uses of methyl 4-{[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino}benzoate.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume